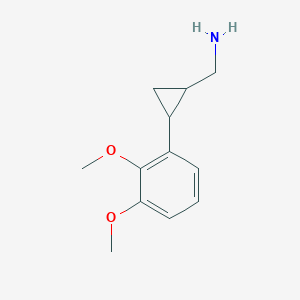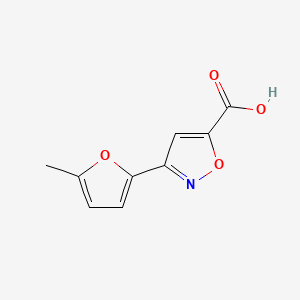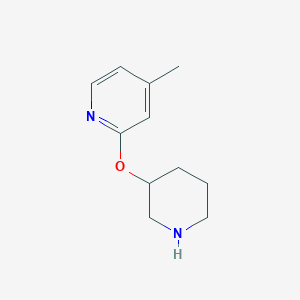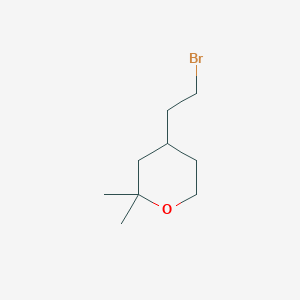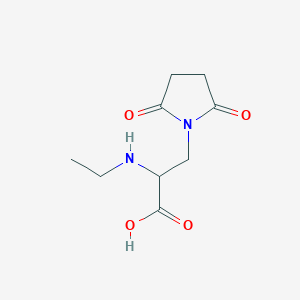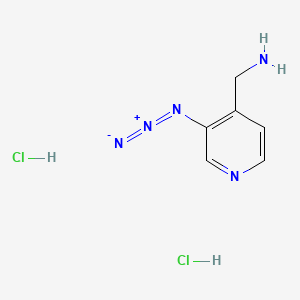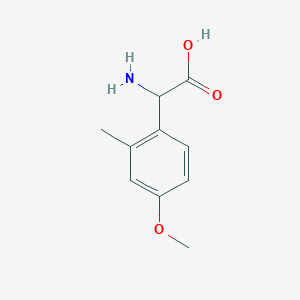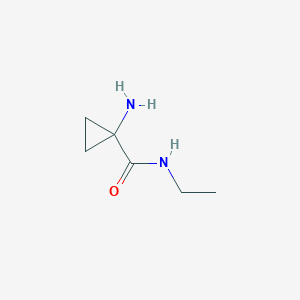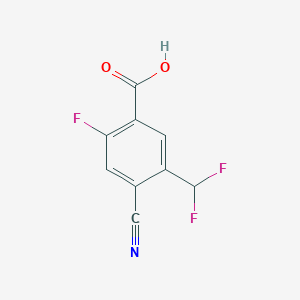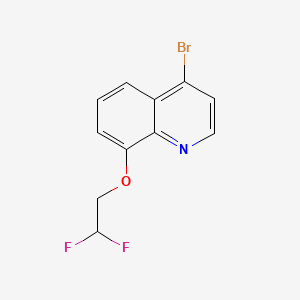
4-Bromo-8-(2,2-difluoroethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-8-(2,2-difluoroethoxy)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and imparts unique properties, making them valuable in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-(2,2-difluoroethoxy)quinoline typically involves the introduction of bromine and difluoroethoxy groups into the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes bromination and subsequent substitution with a difluoroethoxy group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and difluoroethanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-(2,2-difluoroethoxy)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form complex molecules.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, modifying its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
4-Bromo-8-(2,2-difluoroethoxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antibacterial, antiviral, and anticancer compounds.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators for studying biological pathways.
Material Science: It is employed in the synthesis of organic semiconductors and liquid crystals for electronic devices.
Agricultural Chemistry: The compound is explored for its potential use as an agrochemical, targeting pests and diseases in crops.
Mechanism of Action
The mechanism of action of 4-Bromo-8-(2,2-difluoroethoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards molecular targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-8-fluoroquinoline
- 4-Bromo-7,8-difluoroquinoline
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Uniqueness
4-Bromo-8-(2,2-difluoroethoxy)quinoline is unique due to the presence of both bromine and difluoroethoxy groups, which impart distinct electronic and steric properties. These modifications enhance its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H8BrF2NO |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
4-bromo-8-(2,2-difluoroethoxy)quinoline |
InChI |
InChI=1S/C11H8BrF2NO/c12-8-4-5-15-11-7(8)2-1-3-9(11)16-6-10(13)14/h1-5,10H,6H2 |
InChI Key |
IFLJYWZJCOECJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OCC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


